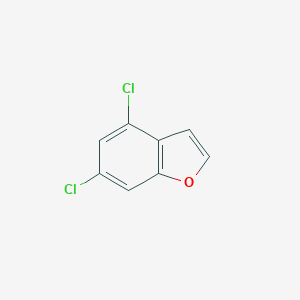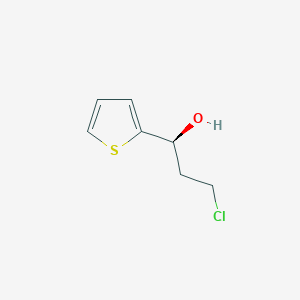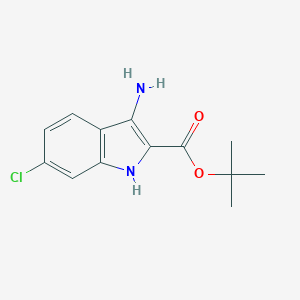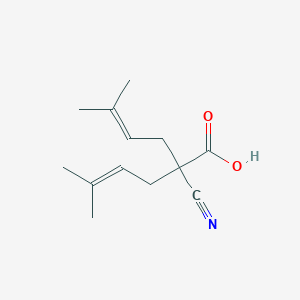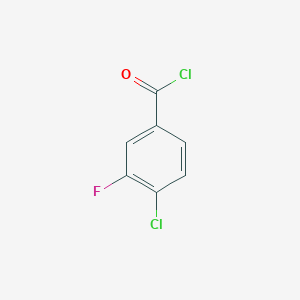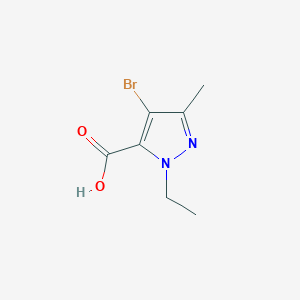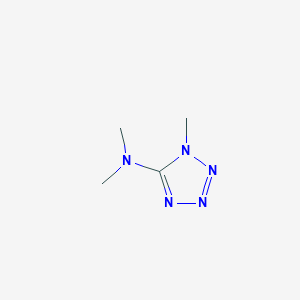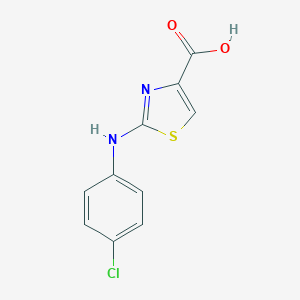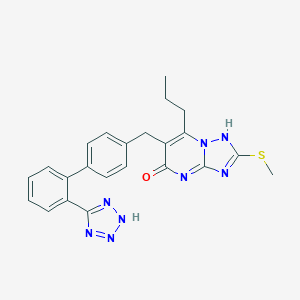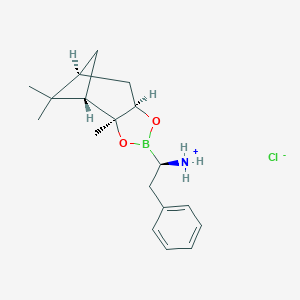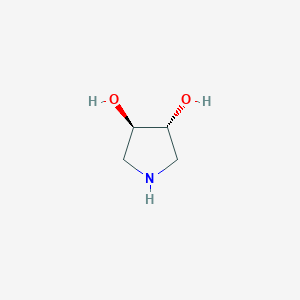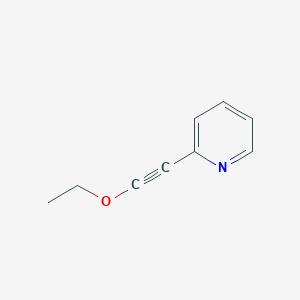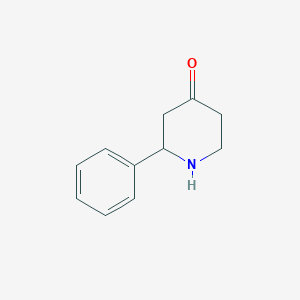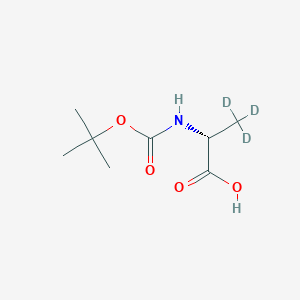
D-Alanine-3,3,3-D3-N-T-boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanine-3,3,3-D3-N-T-boc: is a deuterium-labeled derivative of D-Alanine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic and pharmacokinetic processes .
作用機序
Target of Action
D-Alanine-3,3,3-D3-N-T-boc is a deuterium-labeled derivative of D-Alanine . D-Alanine is a non-essential amino acid for humans and is a key compound in the glucose-alanine cycle .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
As a derivative of d-alanine, it may be involved in the glucose-alanine cycle .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
As a deuterium-labeled compound, it is often used in research for tracing and quantifying processes in drug development .
Action Environment
It’s known that the compound is stable under room temperature conditions in the continental us .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-D3-N-T-boc typically involves the protection of the amino group of D-Alanine with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced by deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: D-Alanine-3,3,3-D3-N-T-boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The Boc group can be substituted with other protective groups or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can regenerate the non-deuterated form .
科学的研究の応用
Chemistry: D-Alanine-3,3,3-D3-N-T-boc is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .
Biology: In biological research, this compound helps in studying protein synthesis and degradation, as well as enzyme kinetics .
Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of drugs, particularly those involving amino acid transport and metabolism .
Industry: Industrially, this compound is used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation .
類似化合物との比較
N-tert-Butoxycarbonyl-D-alanine: Similar in structure but without deuterium labeling.
L-Alanine-3,3,3-D3-N-T-boc: The L-enantiomer of the compound.
Boc-Ala-OH-3,3,3-d3: Another deuterium-labeled alanine derivative
Uniqueness: D-Alanine-3,3,3-D3-N-T-boc is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantitation, making it a valuable tool in scientific research .
特性
IUPAC Name |
(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YXLFGOCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
